1,1,1-Trifluoro-3-(thiophen-3-yl)propan-2-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoro-3-(thiophen-3-yl)propan-2-one can be synthesized through various methods. One common route involves the reaction of 3-thiophenecarboxaldehyde with 1,1,1-trifluoroacetone in the presence of a base such as potassium carbonate . The reaction typically occurs under reflux conditions in an organic solvent like ethanol or methanol .
Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions: 1,1,1-Trifluoro-3-(thiophen-3-yl)propan-2-one undergoes various chemical reactions, including:
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1,1-Trifluoro-3-(thiophen-3-yl)propan-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-3-(thiophen-3-yl)propan-2-one involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one: Similar structure but with a quinoline ring instead of a thiophene ring.
1,1,1-Trifluoro-3-(pyridin-2-yl)propan-2-one: Contains a pyridine ring instead of a thiophene ring.
1,1,1-Trifluoro-3-(thiophen-3-yl)propan-2-amine hydrochloride: Similar structure but with an amine group instead of a ketone group.
Uniqueness: 1,1,1-Trifluoro-3-(thiophen-3-yl)propan-2-one is unique due to its combination of a trifluoromethyl group and a thiophene ring, which imparts distinct chemical and physical properties. This makes it valuable in various applications, particularly in the synthesis of complex organic molecules and materials .
Properties
IUPAC Name |
1,1,1-trifluoro-3-thiophen-3-ylpropan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3OS/c8-7(9,10)6(11)3-5-1-2-12-4-5/h1-2,4H,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXYULFGPUFVPH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CC(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40559825 |
Source
|
Record name | 1,1,1-Trifluoro-3-(thiophen-3-yl)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40559825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125774-46-1 |
Source
|
Record name | 1,1,1-Trifluoro-3-(thiophen-3-yl)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40559825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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